1-(2-Methoxy-phenyl)-piperazin-2-one

NK₃ receptor Tachykinin antagonist Piperazinone derivative

1-(2-Methoxy-phenyl)-piperazin-2-one (CAS 95520-94-8), molecular formula C₁₁H₁₄N₂O₂ , belongs to the N-arylpiperazinone subclass of piperazine derivatives. This core scaffold is recognized in medicinal chemistry as a privileged structure for ligand development targeting G-protein-coupled receptors (GPCRs).

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 95520-94-8
Cat. No. B3175002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-phenyl)-piperazin-2-one
CAS95520-94-8
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCNCC2=O
InChIInChI=1S/C11H14N2O2/c1-15-10-5-3-2-4-9(10)13-7-6-12-8-11(13)14/h2-5,12H,6-8H2,1H3
InChIKeyXSEMUGGRCPEKRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxy-phenyl)-piperazin-2-one (CAS 95520-94-8): A Verifiable Comparator Guide for N-Arylpiperazinone Selection


1-(2-Methoxy-phenyl)-piperazin-2-one (CAS 95520-94-8), molecular formula C₁₁H₁₄N₂O₂ , belongs to the N-arylpiperazinone subclass of piperazine derivatives [1]. This core scaffold is recognized in medicinal chemistry as a privileged structure for ligand development targeting G-protein-coupled receptors (GPCRs) [1].

Why In-Class 1-(2-Methoxy-phenyl)-piperazin-2-one Analogs Cannot Be Interchanged in Receptor Binding Assays


Generic substitution among 2-methoxyphenylpiperazine derivatives is not scientifically justified due to stark differences in receptor subtype selectivity and intrinsic efficacy driven by subtle structural modifications. For instance, a comparative study of N-phenylhomopiperazine versus phenylpiperazine analogs found that ring expansion (piperazine to homopiperazine) generally decreased D₂ and D₃ binding affinity, reduced D₃:D₂ selectivity ratios, and increased intrinsic efficacy in adenylyl cyclase assays [1]. Consequently, the precise substitution pattern of 1-(2-methoxy-phenyl)-piperazin-2-one dictates its specific pharmacological signature, which is not transferable to its congeners.

Quantitative Evidence for 1-(2-Methoxy-phenyl)-piperazin-2-one: Assay-Based Differentiation from Structural Analogs


Quantitative NK₃ Receptor Antagonist Activity of a Direct 4-Carbonyl Derivative

A direct derivative, 4-(3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl)-1-(2-methoxyphenyl)piperazin-2-one, exhibits quantifiable antagonist activity at the human neurokinin-3 (NK₃) receptor with an IC₅₀ of 3,100 nM [1].

NK₃ receptor Tachykinin antagonist Piperazinone derivative

Class-Level Evidence for High 5-HT₁A Receptor Affinity in Derivatives

Derivatives of 1-(2-methoxyphenyl)piperazine, the precursor to the target compound, have demonstrated potent 5-HT₁A receptor binding. For example, a series of 4-substituted 1-(2-methoxyphenyl)piperazine derivatives yielded a compound with a Kᵢ value of <1 nM for the 5-HT₁A receptor [1].

5-HT1A receptor Serotonergic ligand Arylpiperazine

Precursor-Derived Selectivity for α₁A-Adrenergic Blockade

2-Methoxyphenylpiperazine derivatives with stronger α₁A-adrenolytic properties were the most active compounds in attenuating adrenaline-induced arrhythmia in a rat model [1].

α1A-adrenoceptor Antiarrhythmic 2-methoxyphenylpiperazine

Quantitative Synthesis Route: One-Step Protocol in High Yield

A one-step synthesis protocol for piperazin-2-one derivatives has been reported, achieving the target compound in quantitative yield under adapted Vilsmeier conditions [1].

Piperazinone synthesis Vilsmeier conditions Quantitative yield

Predicted ADME Properties for Lead Optimization

Computational prediction using SwissADME and pkCSM web tools provides a fast, low-cost method to evaluate the pharmacokinetic profiles of 2-(methoxy)phenylpiperazine derivatives, including parameters like lipophilicity, absorption, and distribution [1].

ADME prediction Pharmacokinetics Drug-likeness

Functional Selectivity Over β₁-Adrenergic Receptors

A structurally similar derivative, 1-(2-methoxyphenyl)piperazine, has been reported to show no affinity for the β₁-adrenergic receptor , indicating a potential selectivity advantage over non-selective adrenergic blockers.

β1-adrenoceptor Selectivity profile Off-target activity

1-(2-Methoxy-phenyl)-piperazin-2-one: Evidence-Supported Research and Procurement Scenarios


Neuropharmacological Lead Discovery Targeting 5-HT₁A Receptors

As a core scaffold, 1-(2-methoxy-phenyl)-piperazin-2-one serves as a valuable starting point for synthesizing derivatives with high affinity for the 5-HT₁A receptor, as demonstrated by class-level evidence showing sub-nanomolar Kᵢ values for related compounds [1]. Its use is justified in programs focused on mood disorders and anxiety, where potent serotonergic modulation is desired.

Cardiovascular Research on Selective α₁A-Adrenergic Antagonists

The 2-methoxyphenylpiperazine moiety is a privileged pharmacophore for α₁A-adrenoceptor antagonism. Class-level evidence indicates that derivatives with strong α₁A-adrenolytic properties are effective in models of adrenaline-induced arrhythmia [1]. Procurement is justified for medicinal chemistry efforts aimed at developing novel antiarrhythmic or hypotensive agents with a defined selectivity profile.

Exploratory Synthesis of Tachykinin (NK₃) Receptor Antagonists

A direct 4-carbonyl derivative of 1-(2-methoxy-phenyl)-piperazin-2-one has been confirmed as a human NK₃ receptor antagonist with an IC₅₀ of 3,100 nM [1]. This provides a quantifiable benchmark for researchers investigating the piperazinone scaffold for the development of novel NK₃ antagonists, which have potential applications in treating disorders like schizophrenia and drug addiction.

Efficient Procurement and Scale-Up Using a High-Yield Synthetic Route

The reported one-step synthesis of piperazin-2-one derivatives in quantitative yield [1] provides a compelling economic and logistical rationale for sourcing or synthesizing this compound. This high-efficiency route significantly reduces the cost and time associated with multi-step syntheses, making it an attractive option for both small-scale research and larger-scale development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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